molecular formula C18H20N2O4S B2712952 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxybenzamide CAS No. 899979-72-7

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxybenzamide

Cat. No. B2712952
CAS RN: 899979-72-7
M. Wt: 360.43
InChI Key: JDSUTBHIFZZQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxybenzamide, also known as DTBM-MOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is known for its ability to bind to a specific type of protein, which makes it a valuable tool for studying various biological processes.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-methoxybenzamide:

Antiviral Applications

Research has shown that thiazinane derivatives, including N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-methoxybenzamide, exhibit significant antiviral properties. These compounds can inhibit the replication of various viruses, including HIV, by interfering with viral enzymes and proteins . This makes them potential candidates for developing new antiviral drugs.

Anticancer Activity

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-methoxybenzamide has been studied for its anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. This compound targets specific pathways involved in cancer cell survival, making it a promising candidate for cancer therapy .

Antibacterial Properties

The compound has demonstrated antibacterial activity against a range of bacterial strains. It works by disrupting bacterial cell walls and inhibiting essential bacterial enzymes. This makes it a potential candidate for developing new antibiotics, especially against resistant bacterial strains .

Anti-inflammatory Effects

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-methoxybenzamide has shown potential as an anti-inflammatory agent. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This property is useful for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Neuroprotective Applications

Research indicates that this compound has neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a potential therapeutic agent for these conditions .

Antioxidant Activity

The compound exhibits strong antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This activity is beneficial in preventing cellular damage and aging, and it can be applied in developing supplements or drugs aimed at enhancing overall health .

Analgesic Properties

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-methoxybenzamide has been studied for its analgesic (pain-relieving) effects. It can modulate pain pathways and reduce pain perception, making it a potential candidate for pain management therapies .

Anticoagulant Effects

The compound has shown anticoagulant properties, which means it can prevent blood clot formation. This is particularly useful in treating or preventing conditions like deep vein thrombosis and pulmonary embolism. Its mechanism involves inhibiting key enzymes in the blood coagulation pathway .

properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-24-17-7-3-2-6-16(17)18(21)19-14-8-10-15(11-9-14)20-12-4-5-13-25(20,22)23/h2-3,6-11H,4-5,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSUTBHIFZZQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-methoxybenzamide

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